2-(1-Hydroxy-4-oxocyclohexyl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-(1-hydroxy-4-oxocyclohexyl)acetic acid |
InChI |
InChI=1S/C8H12O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h12H,1-5H2,(H,10,11) |
InChI Key |
SLQMJPXBMDHAHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(CC(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Hydroxy 4 Oxocyclohexyl Acetic Acid and Its Analogues
Conventional Chemical Synthesis Routes
Conventional synthesis routes provide foundational strategies for constructing the 2-(1-hydroxy-4-oxocyclohexyl)acetic acid scaffold. These methods often involve the stepwise modification of precursor molecules through well-established chemical reactions, including reductions, cyclizations, and oxidations.
A key transformation in the synthesis of the target molecule is the reduction of a carbonyl group. This typically involves the conversion of a ketone to a hydroxyl group on a pre-existing 4-oxocyclohexylacetic acid framework or a related precursor. The choice of reducing agent and reaction conditions is critical to achieve the desired selectivity and yield.
Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for the conversion of ketones to secondary alcohols due to its mild nature and high selectivity for carbonyls over esters and carboxylic acids. rsc.orgdoubtnut.com In the context of synthesizing this compound, a plausible precursor would be a derivative of 4-oxocyclohexylacetic acid. The reduction of the ketone at the C4 position would yield the corresponding secondary alcohol.
The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol. chemicalbook.com For instance, the reduction of (3-Oxo-cyclohexyl)-acetic acid methyl ester is achieved by dissolving the compound in a mixture of THF and ethanol, cooling the solution, and then adding sodium borohydride. chemicalbook.com The reaction proceeds at room temperature and is subsequently quenched with an aqueous solution. chemicalbook.com The stereochemical outcome of the reduction—whether the resulting hydroxyl group is in an axial or equatorial position—is influenced by factors such as the solvent and the steric environment around the carbonyl group. vu.nl The inclusion of an explicit solvent molecule in computational models has been shown to be crucial for accurately predicting the stereoselective formation of the cis product in the reduction of substituted cyclohexanones. vu.nl
The combination of sodium borohydride with carboxylic acids, such as acetic acid, creates a more potent reducing system, forming acyloxyborohydride species. rsc.orgresearchgate.netscispace.com This system is capable of reducing a wider range of functional groups. rsc.org
| Precursor | Reducing Agent | Solvent | Temperature | Time | Product | Reference |
|---|---|---|---|---|---|---|
| (3-Oxo-cyclohexyl)-acetic acid methyl ester | Sodium borohydride | THF/Ethanol | 0°C to Room Temp. | 1 hour | rac (3-Hydroxy-cyclohexyl)-acetic acid methyl ester | chemicalbook.com |
| 2-Halocyclohexanones | Sodium borohydride | Ethanol | Not specified | Not specified | Corresponding halohydrins | vu.nl |
| Cyclohexanone (B45756) / Aniline (B41778) | NaBH₄ / Acetic Acid | Acetic Acid | Not specified | 1.5 hours | N-cyclohexylaniline | scispace.com |
Chemoselectivity is a critical consideration when a molecule contains multiple reducible functional groups. In precursors to this compound, both a ketone and a carboxylic acid are present. While standard reagents like sodium borohydride are inherently selective for ketones over carboxylic acids, more advanced techniques offer greater control and applicability to more complex substrates.
The challenge lies in reducing one carbonyl group without affecting another. uta.edu For instance, methods have been developed for the highly chemoselective reduction of ketones and esters in the presence of aldehydes. organic-chemistry.orgfigshare.com This is achieved by reversibly transforming the more reactive aldehyde into an unreactive O,S-aluminum acetal (B89532), allowing for the selective reduction of the ketone. organic-chemistry.org This principle of temporarily masking a more reactive group can be adapted to other systems.
Iridium-catalyzed hydrosilylation represents another sophisticated approach for controlled carbonyl reduction, particularly in differentiating between two carbonyls based on their steric and electronic environments. uta.edu This method allows for the direct formation of aldehydes from Evans oxazolidinone auxiliaries, minimizing excessive redox steps. uta.edu Such catalytic systems offer a pathway for highly selective transformations in complex molecular settings. uta.edu
| Reagent/System | Selectivity | Mechanism/Principle | Reference |
|---|---|---|---|
| Diethylaluminum benzenethiolate (B8638828) (Et₂AlSPh) | Reduces ketones/esters in the presence of aldehydes | Reversible formation of an unreactive O,S-aluminum acetal from the aldehyde | organic-chemistry.org |
| Iridium Catalyst with Dihydrosilanes | Differentiates between carbonyls based on sterics and electronics | Catalytic hydrosilylation leading to carbonyl hydrosilyl acetals | uta.edu |
| B-Cyclohexoxydiisopinocampheylborane (Ipc₂BOChex) | Reduces aldehydes in the presence of ketones | Sterically hindered borane (B79455) reagent | koreascience.kr |
The formation of the core cyclohexyl ring is a fundamental aspect of the synthesis. Acid-promoted cyclization reactions are a powerful tool for constructing cyclic systems from acyclic precursors. The choice of a Lewis acid versus a Brønsted acid can be critical in directing the reaction pathway and determining the final product. lookchem.com
For example, in the synthesis of (±)-taiwaniaquinol B, a Lewis acid was used to promote the cyclization to an α-cyclogeranyl ketone derivative, while a Brønsted acid was used for the final ring formation to create the hydrofluorenone skeleton. lookchem.com This highlights how different acids can activate different parts of a molecule to achieve sequential cyclizations. lookchem.com A similar strategy could be envisioned for forming a 4-oxocyclohexylacetic acid derivative, potentially starting from an acyclic keto-ester or dicarboxylic acid that undergoes an intramolecular condensation or cyclization. An acetic acid-promoted cascade N-acyliminium ion/aza-Prins cyclization has also been reported for the stereoselective synthesis of fused piperidines, demonstrating the utility of simple acids in promoting complex cyclizations. researchgate.net
Atom transfer radical cyclization (ATRC) offers an alternative, non-ionic pathway to cyclic compounds. acs.org This method can be used to construct a variety of cyclic vinyl iodide compounds under thermal conditions, showcasing a different mechanistic approach to ring formation. acs.org
Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, offer an efficient route to molecular diversity. The Passerini reaction, first reported in 1921, is a classic MCR that involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgnih.gov
This reaction could be adapted for the synthesis of analogues of this compound. organic-chemistry.org For instance, a precursor containing a keto group and a carboxylic acid could potentially undergo an intramolecular Passerini-type reaction with an isocyanide, or an intermolecular reaction where one of the components is a cyclohexanone derivative. The reaction is typically fast in aprotic solvents and is believed to proceed through a non-ionic, cyclic transition state where hydrogen bonding plays a key role. nih.govorganic-chemistry.org The versatility of the Passerini reaction has been demonstrated in the synthesis of various structures, including peptides, heterocycles, and macrocycles. nih.gov Recent advancements have also focused on developing eco-friendly conditions, such as using water as a solvent or performing the reaction under solvent-free conditions. bohrium.comresearchgate.net
Oxidative transformations are essential for introducing the ketone functionality onto the cyclohexane (B81311) ring to generate a necessary precursor. If the synthesis starts from a more reduced cyclohexyl derivative, such as 4-hydroxycyclohexylacetic acid, a selective oxidation step is required to form the 4-oxo group.
The selective oxidation of secondary alcohols to ketones is a cornerstone of organic synthesis. A variety of reagents can be employed for this purpose, with the choice depending on the presence of other sensitive functional groups in the molecule. Analogous transformations are seen in the synthesis of complex natural products, where specific C-H or C=C bonds are oxidized to introduce carbonyl groups. For example, in modifications of abietic acid, selective oxidations at the B- or C-ring have been described to introduce oxygen functionalities, which then serve as handles for further elaboration. researchgate.net
Common methods for oxidizing secondary alcohols to ketones include:
Chromium-based reagents: Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), pyridinium (B92312) chlorochromate (PCC), and pyridinium dichromate (PDC).
Dess-Martin periodinane (DMP): A mild reagent that allows for oxidation under neutral conditions.
Swern oxidation: Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base. This method is performed at low temperatures and avoids the use of heavy metals.
The successful application of any of these methods would depend on their compatibility with the carboxylic acid group present in the precursor molecule.
Table of Compounds
| Compound Name | Role/Mention |
|---|---|
| This compound | Target Compound |
| Sodium borohydride | Reducing Agent |
| 4-Oxocyclohexylacetic acid | Precursor |
| (3-Oxo-cyclohexyl)-acetic acid methyl ester | Precursor Analogue |
| rac (3-Hydroxy-cyclohexyl)-acetic acid methyl ester | Reduction Product |
| Diethylaluminum benzenethiolate | Chemoselective Reagent |
| B-Cyclohexoxydiisopinocampheylborane | Chemoselective Reagent |
| (±)-Taiwaniaquinol B | Example for Cyclization Strategy |
| Abietic acid | Example for Oxidation Strategy |
| Pyridinium chlorochromate (PCC) | Oxidizing Agent |
| Dess-Martin periodinane (DMP) | Oxidizing Agent |
Reduction Strategies for Related Oxocyclohexylacetic Acid Precursors
Biocatalytic and Chemoenzymatic Synthesis of this compound
Biocatalytic and chemoenzymatic strategies offer powerful alternatives to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. nih.goventrechem.com These methods leverage the catalytic prowess of biological systems, such as whole microorganisms or isolated enzymes, to perform complex chemical transformations. nih.gov
The reduction of keto esters using microorganisms, particularly baker's yeast (Saccharomyces cerevisiae), is a well-established method for producing chiral hydroxy esters. In the synthesis of precursors to this compound, the reduction of methyl (2-oxocyclohexyl)acetate serves as a key example. tandfonline.com
Incubation of racemic methyl (2-oxocyclohexyl)acetate with baker's yeast results in a highly enantio- and diastereoselective reduction of the ketone functionality. The reaction typically completes within 24 hours, yielding a mixture of cis- and trans-hydroxy esters. The major product is the trans-hydroxy ester with a (1R, 2S)-absolute configuration, while the minor product is the cis-hydroxy ester with a (1S, 2S)-configuration. tandfonline.com This stereochemical outcome indicates that the (1R)-enantiomer of the starting ketone is reduced more rapidly than the (1S)-enantiomer and that the reduction of the carbonyl group follows Prelog's rule. tandfonline.com
| Starting Material | Biocatalyst | Major Product | Minor Product | Product Ratio (cis:trans) |
| Methyl (2-oxocyclohexyl)acetate | Baker's Yeast | (+)-trans-(1R, 2S)-methyl (2-hydroxycyclohexyl)acetate | (+)-cis-(1S, 2S)-methyl (2-hydroxycyclohexyl)acetate | 1:3 |
Isolated enzymes provide a more controlled approach to biocatalysis. Hydroxynitrile lyases (HNLs) are particularly valuable for the stereoselective formation of C-C bonds by catalyzing the addition of hydrogen cyanide (HCN) to carbonyl compounds, producing chiral cyanohydrins. researchgate.netrsc.org These cyanohydrins are versatile intermediates that can be further converted to α-hydroxy acids.
In the synthesis of analogues of the target compound, HNLs have been used to catalyze the synthesis of 2-hydroxy-(4'-oxocyclohexyl)acetonitrile. nih.gov Both (R)- and (S)-selective HNLs are available, allowing access to either enantiomer of the desired cyanohydrin. researchgate.net For instance, the HNL from bitter almond (Prunus amygdalus, PaHNL) typically yields (R)-cyanohydrins, while the HNL from cassava (Manihot esculenta, MeHNL) favors the formation of (s)-isomers. researchgate.net The challenge of limited substrate range or insufficient selectivity with unnatural compounds can often be overcome through enzyme and substrate engineering. nih.govresearchgate.net
Stereoselective bioreductions are a cornerstone of biocatalysis, enabling the synthesis of chiral molecules with high optical purity. mdpi.com Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are widely used for the asymmetric reduction of prochiral ketones to chiral alcohols. frontiersin.orgresearchgate.net These enzymes are dependent on nicotinamide (B372718) cofactors like NAD(P)H. frontiersin.org
The synthesis of this compound and its analogues can be achieved through the bioreduction of a corresponding diketo precursor. The choice of ADH is crucial as it determines the stereochemistry of the resulting hydroxyl group. ADHs with opposing stereoselectivities (either Prelog or anti-Prelog) can provide access to different stereoisomers of the target molecule. nih.gov For example, ADHs from Lactobacillus species have been identified that produce (R)-alcohols, while many other common ADHs yield (S)-alcohols. nih.gov Biotransformations using whole-cell systems can be advantageous as they provide in-situ cofactor regeneration, although this can sometimes lead to lower enantiomeric excess compared to using isolated enzymes. nih.govnih.gov
| Enzyme Class | Typical Reaction | Key Features |
| Alcohol Dehydrogenases (ADHs/KREDs) | Asymmetric reduction of ketones to alcohols. frontiersin.org | High stereoselectivity (pro-R or pro-S), cofactor-dependent (NAD(P)H). researchgate.net |
| Hydroxynitrile Lyases (HNLs) | Addition of HCN to ketones/aldehydes. researchgate.net | Creates chiral cyanohydrins, versatile intermediates for α-hydroxy acids. rsc.org |
| Lipases | Hydrolysis of esters. nih.gov | Can be used for kinetic resolution of racemic mixtures. |
To improve the economic feasibility and scalability of biocatalytic processes, enzymes are often immobilized on solid supports. nih.gov Immobilization enhances enzyme stability, facilitates separation from the reaction mixture, and enables reuse, which is crucial given the cost of enzymes. nih.govresearchgate.net
Integrating immobilized enzymes into continuous flow reactors represents a significant advancement in process intensification. manchester.ac.ukbohrium.com Packed-bed reactors (PBRs) or continuous stirred-tank reactors (CSTRs) with immobilized enzymes allow for continuous production, leading to higher productivity, reduced waste, and lower operating costs compared to batch processes. researchgate.netpolimi.it This methodology is highly applicable to the synthesis of fine chemicals and pharmaceutical intermediates, including complex molecules like this compound. manchester.ac.uknih.gov The development of robust immobilization techniques is key to the successful implementation of continuous flow biocatalysis. bohrium.compolimi.it
Stereoselective and Asymmetric Synthesis of this compound
Passerini Reaction: The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (ketone or aldehyde), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This multicomponent reaction is a powerful tool for rapidly building molecular complexity from simple starting materials. organicreactions.org By using a chiral substrate or a chiral catalyst, the Passerini reaction can be rendered diastereoselective or enantioselective. broadinstitute.org For the synthesis of derivatives of this compound, a suitably functionalized cyclohexanone derivative could be reacted with a carboxylic acid and an isocyanide. Post-reaction transformations, such as aldol (B89426) additions or transesterifications, can further modify the Passerini product to achieve the desired final structure. researchgate.net
Alcohol Dehydrogenase-Mediated Reductions: As mentioned previously, alcohol dehydrogenases (ADHs) are highly effective catalysts for the stereoselective reduction of carbonyl groups. frontiersin.orgresearchgate.net In the context of synthesizing this compound, an ADH can be used to reduce a diketo precursor. If the substrate already contains a stereocenter, the ADH-mediated reduction of a second carbonyl group can proceed with high diastereoselectivity. The enzyme's active site recognizes the existing stereochemistry and selectively produces one diastereomer over the others. A wide range of ADHs with varying substrate specificities and stereoselectivities are available, allowing for the targeted synthesis of specific diastereomers of the final product. nih.gov
Enantioselective Synthesis and Kinetic Resolution (e.g., lipase-mediated resolution)
Enzymatic kinetic resolution has emerged as a powerful tool for the synthesis of enantiomerically pure chiral compounds. Lipases, in particular, are widely used due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. While specific studies on the lipase-mediated resolution of this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to its synthesis.
The general strategy involves the enantioselective acylation or hydrolysis of a racemic mixture of a suitable precursor. For instance, a racemic mixture of a hydroxy ester precursor to this compound could be subjected to lipase-catalyzed acylation. The lipase (B570770) would selectively acylate one enantiomer, leaving the other unreacted. The acylated and unacylated enantiomers can then be separated, and the desired enantiomer can be further converted to the final product.
A highly relevant study in this area is the biocatalytic synthesis of the nitrile precursor, 2-hydroxy-(4'-oxocyclohexyl)acetonitrile. In this research, the ketone functionality was masked as an enol ether, and an oxynitrilase from Hevea brasiliensis was engineered to catalyze the asymmetric addition of cyanide to the corresponding aldehyde. This approach yielded the cyanohydrin product with high optical purity. Subsequent hydrolysis of the nitrile and deprotection of the ketone would provide the enantiomerically enriched this compound. This chemoenzymatic approach highlights the potential of combining substrate and enzyme engineering to achieve high selectivity for complex molecules.
The choice of lipase, acyl donor, and solvent are critical parameters that influence the efficiency and enantioselectivity of the resolution process. Common lipases used for kinetic resolutions include those from Candida antarctica (CAL-B), Pseudomonas cepacia (PCL), and Candida rugosa (CRL).
Table 1: Commonly Used Lipases in Kinetic Resolutions
| Lipase Source | Common Abbreviation |
|---|---|
| Candida antarctica lipase B | CAL-B |
| Pseudomonas cepacia lipase | PCL |
Chiral Auxiliary and Organocatalytic Strategies
Chiral Auxiliary Strategies
The use of chiral auxiliaries is a well-established method for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.
For the synthesis of this compound, a chiral auxiliary could be attached to the acetic acid moiety of a precursor molecule. For example, the acetic acid side chain could be converted to a chiral amide or ester using a chiral amine or alcohol, respectively. Subsequent reactions, such as the stereoselective reduction of the ketone or the introduction of the hydroxyl group, would be directed by the chiral auxiliary. Finally, removal of the auxiliary would afford the desired enantiomer of the target molecule. Evans' oxazolidinones and pseudoephedrine are examples of commonly used chiral auxiliaries that have proven effective in a wide range of asymmetric transformations.
While specific applications of chiral auxiliaries for the synthesis of this compound are not readily found in the literature, the principles have been successfully applied to the synthesis of other functionalized cyclohexanes.
Organocatalytic Strategies
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Proline and its derivatives are among the most widely used organocatalysts for various transformations, including aldol and Michael reactions.
An organocatalytic approach to this compound could involve an asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor of the cyclohexanone ring, catalyzed by a chiral amine. This would establish the stereocenter on the ring. Alternatively, a chiral Brønsted acid could be used to catalyze the enantioselective addition of a silyl (B83357) enol ether of a protected acetic acid derivative to the 4-oxocyclohexyl core.
Recent advancements in organocatalysis have demonstrated the ability to construct complex molecules with multiple stereocenters in a single step through cascade reactions. A one-pot organocatalytic Michael-Michael-1,2-addition sequence has been developed for the synthesis of highly functionalized cyclohexanes with five contiguous stereocenters in good yields and excellent stereoselectivities. Such strategies could potentially be adapted for the asymmetric synthesis of this compound.
Table 2: Examples of Chiral Auxiliaries and Organocatalysts
| Type | Example |
|---|---|
| Chiral Auxiliary | Evans' Oxazolidinones |
| Chiral Auxiliary | Pseudoephedrine |
| Organocatalyst | L-Proline |
Novel Synthetic Route Development and Optimization
One potential novel approach could involve a tandem reaction sequence. For instance, a photocatalyzed annulation could be employed for the convergent synthesis of substituted cyclohexanones. This method offers a mild approach to construct the core ring structure. Subsequent functionalization to introduce the hydroxyl and acetic acid groups would complete the synthesis.
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.
Key green chemistry principles that can be applied include:
Use of Renewable Feedstocks: Exploring starting materials derived from biomass rather than petroleum sources.
Catalysis: Employing catalytic methods (e.g., biocatalysis, organocatalysis) over stoichiometric reagents to improve atom economy and reduce waste. The use of enzymes, as discussed in the kinetic resolution section, is a prime example of a green approach.
Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Solvent-free reactions are also highly desirable.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Waste Prevention: Designing synthetic routes that generate minimal waste.
Biocatalytic methods, as mentioned earlier, are inherently green as they are typically performed in aqueous media under mild conditions and utilize biodegradable catalysts. The development of a biocatalytic route for the synthesis of 2-hydroxy-(4'-oxocyclohexyl)acetonitrile is a significant step towards a greener synthesis of the target acid.
Furthermore, the use of continuous flow chemistry can also contribute to a greener process by improving reaction control, reducing reaction times, and facilitating catalyst recycling.
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in the Synthesis of this compound |
|---|---|
| Catalysis | Use of lipases for kinetic resolution or organocatalysts for asymmetric synthesis. |
| Safer Solvents | Performing enzymatic reactions in aqueous media. |
| Atom Economy | Designing cascade reactions to minimize the number of steps and byproducts. |
Chemical Reactivity and Transformational Chemistry of 2 1 Hydroxy 4 Oxocyclohexyl Acetic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of synthetic transformations, including esterification, amidation, and reduction.
Esterification, the conversion of the carboxylic acid to an ester, is a fundamental reaction that can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This is an equilibrium-driven process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or acid anhydride, which then readily reacts with an alcohol to form the ester. britannica.comlibretexts.org This method avoids the equilibrium limitations of Fischer esterification and generally produces very high yields without the need for a catalyst. britannica.com For 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid, these reactions would typically proceed without affecting the hydroxyl or ketone groups, although strong acidic conditions in Fischer esterification could potentially catalyze side reactions involving the hydroxyl group, such as dehydration or protection.
| Method | Reagents | Typical Conditions | Key Characteristics |
|---|---|---|---|
| Fischer Esterification | Alcohol (ROH), Acid Catalyst (e.g., H₂SO₄, TsOH) | Heating in excess alcohol | Reversible equilibrium reaction; requires driving the reaction to completion. masterorganicchemistry.com |
| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol (ROH), Base (e.g., Pyridine) | Often performed at room temperature or below. | High yield, not reversible; avoids strong acid. britannica.com |
| Via Acid Anhydride | 1. Acetic Anhydride (for symmetrical anhydrides) 2. Alcohol (ROH) | Heating may be required. | High yield; useful for specific applications. libretexts.org |
The formation of an amide bond is a key transformation in the synthesis of peptides and other biologically active molecules. researchgate.net This reaction involves the coupling of the carboxylic acid group with a primary or secondary amine. Direct reaction is generally ineffective and requires the activation of the carboxylic acid. bachem.com
Modern peptide synthesis relies on a wide array of coupling reagents that convert the carboxylic acid into a highly reactive intermediate in situ, which is then susceptible to nucleophilic attack by the amine. sigmaaldrich.com These reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts. luxembourg-bio.com The choice of reagent can be critical for achieving high yields and minimizing side reactions, particularly racemization at adjacent chiral centers. bachem.com Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with carbodiimides to suppress side reactions and increase coupling efficiency. peptide.com
| Reagent Class | Examples | Activating Species | Notes |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | O-acylisourea | Commonly used with additives like HOBt to minimize racemization. peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | OBt or OAt esters | Highly efficient, rapid reactions; byproducts are generally less hazardous than those from BOP. bachem.compeptide.com |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | OBt or OAt esters | HATU is highly reactive and effective for difficult couplings with less epimerization. sigmaaldrich.compeptide.com Can cause guanidinylation of the N-terminal amine as a side reaction. sigmaaldrich.com |
The reduction of the carboxylic acid moiety in this compound can yield either a primary alcohol or an aldehyde, depending on the reducing agent and conditions. The direct reduction to a primary alcohol (R-COOH → R-CH₂OH) is a challenging transformation typically requiring strong reducing agents. nih.gov Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, effectively reducing the acid to the corresponding alcohol. britannica.comlibretexts.org Borane (B79455) (BH₃) is another powerful reagent that can achieve this transformation. britannica.com
The partial reduction of a carboxylic acid to an aldehyde is more difficult to control because aldehydes are more easily reduced than carboxylic acids. libretexts.org Therefore, this conversion is usually performed indirectly. The carboxylic acid is first converted to a more reactive derivative, like an acyl chloride or an ester, which can then be reduced to the aldehyde using a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride. britannica.com
| Product | Reagent(s) | Mechanism/Notes |
|---|---|---|
| Primary Alcohol | Lithium aluminum hydride (LiAlH₄); Borane (BH₃) | Direct reduction. These reagents are powerful enough to reduce the ketone functionality as well, requiring a protection strategy if selectivity is needed. britannica.comlibretexts.org |
| Aldehyde | 1. SOCl₂ to form acyl chloride 2. LiAl(O-t-Bu)₃H (Lithium tri-tert-butoxyaluminum hydride) | Indirect, two-step process. The bulky hydride reagent is less reactive and stops at the aldehyde stage. britannica.com |
Reactions of the Hydroxyl Group
The tertiary hydroxyl group offers another site for chemical modification, primarily through oxidation or by using protecting groups to mask its reactivity during transformations elsewhere in the molecule.
The tertiary alcohol in this compound cannot be oxidized under standard conditions without breaking a carbon-carbon bond. However, if the starting material were a related secondary alcohol, such as 2-(4-hydroxycyclohexyl)acetic acid, oxidation would be a key reaction. ambeed.com The oxidation of secondary alcohols to ketones is a cornerstone of organic synthesis. nih.gov A wide variety of reagents can accomplish this, ranging from chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate, PCC) to milder, more selective methods.
Modern methods often employ catalysts to use a terminal oxidant like molecular oxygen. google.com For instance, systems using 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) as a catalyst with an oxidant like sodium hypochlorite (NaOCl) are effective for converting secondary alcohols to ketones under mild conditions. google.com In the context of this compound, any reaction targeting the oxidation of a different, hypothetical secondary alcohol on the ring would need to consider the presence of the existing ketone and other functional groups.
In a multi-step synthesis involving this compound, it is often necessary to temporarily block the reactivity of the hydroxyl group. cem.com This is achieved by converting it into a protecting group that is stable to a specific set of reaction conditions and can be cleanly removed later. uchicago.edu
Ethers are among the most common protecting groups for alcohols due to their general stability. highfine.com Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are widely used. They are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base and are typically removed by treatment with a fluoride source (e.g., TBAF) or acid. libretexts.org Other common ether protecting groups include benzyl (Bn) ethers, which are stable to many conditions but can be removed by hydrogenolysis, and methoxymethyl (MOM) or tetrahydropyranyl (THP) ethers, which are removed under acidic conditions. highfine.comlibretexts.org
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |
|---|---|---|---|
| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole, DMF | TBAF; or mild acid (e.g., AcOH). libretexts.org |
| Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis). libretexts.org |
| Methoxymethyl ether | MOM | MOM-Cl, DIPEA | Acid (e.g., HCl in THF). slideshare.net |
| Tetrahydropyranyl ether | THP | Dihydropyran, p-TsOH (cat.) | Aqueous acid. libretexts.org |
Ether and Ester Formation
The presence of both a hydroxyl and a carboxylic acid group allows for intramolecular and intermolecular ether and ester formation.
Ether Formation: The tertiary hydroxyl group can undergo etherification under specific conditions. Due to steric hindrance, this reaction typically requires more forcing conditions compared to primary or secondary alcohols. Common methods for the etherification of tertiary alcohols include the Williamson ether synthesis under basic conditions with a suitable alkyl halide, or acid-catalyzed reactions with isobutylene or other alkenes that can form stable carbocations. For instance, reaction with a strong base like sodium hydride followed by an alkyl halide (e.g., methyl iodide) would yield the corresponding methyl ether.
Ester Formation: The carboxylic acid moiety readily undergoes esterification with various alcohols in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would yield the corresponding methyl ester.
Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, which then reacts readily with alcohols to form esters. The tertiary alcohol can also be esterified, typically by reaction with an acyl chloride or anhydride in the presence of a base like pyridine.
It is also conceivable that under appropriate conditions, an intramolecular esterification could occur, leading to the formation of a lactone. This would involve the carboxyl group reacting with the tertiary hydroxyl group on the same molecule.
| Reaction Type | Reagents | Expected Product |
| Etherification | 1. NaH 2. CH3I | 2-(1-Methoxy-4-oxocyclohexyl)acetic acid |
| Esterification (Carboxyl) | CH3OH, H2SO4 (cat.) | Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate |
| Esterification (Hydroxyl) | Acetic anhydride, Pyridine | 2-(1-Acetoxy-4-oxocyclohexyl)acetic acid |
Reactions of the Ketone Moiety
The ketone group at the 4-position of the cyclohexyl ring is a key site for various chemical transformations, including reduction, nucleophilic addition, and reactions involving the adjacent enolizable protons.
The ketone can be selectively reduced to a secondary alcohol using a variety of reducing agents. The choice of reagent can influence the stereoselectivity of the reduction, leading to either the cis or trans diastereomer of the resulting diol.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reagent and is generally preferred for the selective reduction of ketones in the presence of carboxylic acids. The use of bulkier reducing agents can often enhance the stereoselectivity of the reduction.
| Reducing Agent | Expected Product | Notes |
| Sodium Borohydride (NaBH4) | 2-(1,4-Dihydroxycyclohexyl)acetic acid | A mixture of cis and trans diastereomers is expected. |
| Lithium Aluminum Hydride (LiAlH4) | 2-(1,4-Dihydroxycyclohexyl)acetic acid | Will also reduce the carboxylic acid to a primary alcohol. |
The electrophilic carbon of the ketone is susceptible to attack by nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi). masterorganicchemistry.comyoutube.commasterorganicchemistry.com This reaction results in the formation of a new carbon-carbon bond and converts the ketone into a tertiary alcohol. masterorganicchemistry.commasterorganicchemistry.com
For example, the reaction of this compound with methylmagnesium bromide (CH3MgBr) would lead to the formation of a tertiary alcohol at the 4-position. It is important to note that the acidic proton of the carboxylic acid and the hydroxyl group will react with the Grignard reagent first. Therefore, at least two equivalents of the Grignard reagent are required to deprotonate these acidic functional groups before the nucleophilic addition to the ketone can occur.
| Nucleophile | Reagents | Expected Product |
| Methyl Grignard | 1. CH3MgBr (excess) 2. H3O+ | 2-(1-Hydroxy-4-methyl-4-hydroxycyclohexyl)acetic acid |
| Phenyl lithium | 1. PhLi (excess) 2. H3O+ | 2-(1-Hydroxy-4-phenyl-4-hydroxycyclohexyl)acetic acid |
The ketone moiety of this compound can undergo enolization in the presence of either an acid or a base catalyst. libretexts.orgoregonstate.edukhanacademy.org This involves the formation of an enol or enolate intermediate, where a double bond is formed between the carbonyl carbon and one of the adjacent α-carbons. masterorganicchemistry.commasterorganicchemistry.com
The formation of the enolate under basic conditions makes the α-carbon nucleophilic, allowing it to participate in a variety of reactions, such as alkylation and condensation reactions. For instance, treatment with a base like lithium diisopropylamide (LDA) followed by an alkyl halide would result in the alkylation of the α-position of the ketone.
The equilibrium between the keto and enol forms generally favors the keto form for simple ketones. oregonstate.edumasterorganicchemistry.com
| Catalyst | Intermediate | Potential Subsequent Reaction |
| Acid (e.g., H2SO4) | Enol | Halogenation at the α-position |
| Base (e.g., NaOH) | Enolate | Aldol (B89426) condensation, Alkylation |
Transformations of the Cyclohexyl Ring System
The cyclic nature of the core structure allows for more complex transformations that alter the ring size.
Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing different ring sizes. In the context of this compound, the presence of the hydroxyacetic acid side chain could potentially be exploited in ring expansion reactions.
One possible strategy for ring expansion could involve a rearrangement reaction. For instance, a pinacol-type rearrangement could be envisioned under acidic conditions, although this would require the presence of a vicinal diol. A more plausible approach might involve the insertion of the side chain into the ring, a process that has been studied for related systems. nih.govnih.govwhiterose.ac.uk The outcome of such ring-expansion reactions, which are based on hydroxyacid side-chain insertion, is often highly dependent on the ring size of the starting material. nih.govnih.govwhiterose.ac.uk
Ring contraction, on the other hand, could potentially be achieved through reactions such as the Favorskii rearrangement if a suitable leaving group is present on the α-carbon of the ketone. Another possibility involves oxidative cleavage of the ring followed by recyclization. The specific conditions required for these transformations would need to be carefully optimized.
| Transformation | General Approach | Potential Outcome |
| Ring Expansion | Side-chain insertion | Formation of a seven- or eight-membered ring system |
| Ring Contraction | Favorskii rearrangement (with α-halo ketone) | Formation of a cyclopentane derivative |
Halogenation and Other Functional Group Interconversions
The presence of multiple reactive sites on this compound allows for a range of functional group interconversions (FGIs). These transformations can selectively modify one functional group while preserving the others, providing intermediates for further synthesis.
Halogenation:
Halogenation can occur at the α-positions to the ketone carbonyl group. The reaction's outcome is highly dependent on the conditions used. wikipedia.orglibretexts.org
Acid-Catalyzed Halogenation : In the presence of an acid catalyst, the ketone undergoes tautomerization to form an enol intermediate. This enol then acts as a nucleophile, attacking a halogen molecule (Cl₂, Br₂, or I₂). This method typically results in the substitution of a single α-hydrogen for a halogen. libretexts.org For this compound, halogenation would preferentially occur at the more substituted α-carbon if there were a difference, but in this symmetric ketone, reaction at either C3 or C5 is equally likely.
Base-Promoted Halogenation : Under basic conditions, a hydroxide ion removes an acidic α-hydrogen to form an enolate. The enolate, a potent nucleophile, then attacks the halogen. This process is often difficult to stop at monosubstitution, as the electron-withdrawing nature of the first halogen atom increases the acidity of the remaining α-hydrogens, leading to rapid polyhalogenation. libretexts.org
Interconversions of the Carboxylic Acid Group:
The carboxylic acid moiety is a versatile handle for various transformations. Standard organic chemistry methods can be applied to convert it into several other functional groups.
| Target Functional Group | Reagent(s) | Transformation |
| Ester | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification |
| Acyl Chloride | Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂) | Acyl Halogenation |
| Amide | Amine (R'NH₂), Coupling Agent (e.g., DCC, EDC) | Amidation |
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄), Borane (BH₃) | Reduction |
Interconversions of the Hydroxyl Group:
The tertiary nature of the hydroxyl group makes it resistant to oxidation under standard conditions. fiveable.me Nucleophilic substitution reactions are also challenging due to steric hindrance and the poor leaving group nature of the hydroxide ion. However, under forcing acidic conditions, protonation of the hydroxyl group followed by elimination of water can lead to a tertiary carbocation, which could then be trapped by a halide ion or undergo elimination to form an alkene.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways.
Intramolecular Esterification (Lactonization):
One of the most significant transformations for this molecule is intramolecular cyclization to form a bicyclic lactone. This reaction is a classic example of nucleophilic acyl substitution, where the hydroxyl group acts as the nucleophile and the carboxylic acid is the electrophile. tutorchase.com The reaction can be catalyzed by either acid or base.
Acid-Catalyzed Mechanism :
Protonation of the carbonyl oxygen of the carboxylic acid increases its electrophilicity.
The lone pair of electrons on the tertiary hydroxyl oxygen attacks the protonated carbonyl carbon.
A proton transfer occurs from the hydroxyl oxygen to one of the carbonyl oxygens.
Elimination of a water molecule and subsequent deprotonation yield the bicyclic lactone. youtube.com
Base-Promoted Mechanism :
Deprotonation of the carboxylic acid forms a carboxylate.
Activation of the hydroxyl group or conversion of the carboxylic acid to a more reactive species (like an acyl halide) is typically required.
The alkoxide (formed from the hydroxyl group) attacks the acyl carbon in an intramolecular SN2-type reaction to form the lactone.
The formation of the resulting bicyclo[3.2.1]lactone structure is subject to thermodynamic and kinetic controls, with the stability of the six-membered ring being a significant driving force. researchgate.netmsu.edu
Keto-Enol/Enolate Tautomerism and α-Halogenation:
As previously mentioned, the halogenation of the ketone proceeds through either an enol or enolate intermediate. wikipedia.org
Enol Mechanism (Acidic Conditions) : The reaction is initiated by the protonation of the carbonyl oxygen. A base (e.g., water or the conjugate base of the acid catalyst) then removes an α-hydrogen, leading to the formation of a neutral enol. The electron-rich double bond of the enol attacks the electrophilic halogen, and a final deprotonation step regenerates the carbonyl and the acid catalyst. libretexts.org
Enolate Mechanism (Basic Conditions) : A base removes an acidic α-hydrogen to form a negatively charged enolate intermediate. The enolate is a strong nucleophile that readily attacks the halogen molecule to form the α-halogenated ketone.
Derivatization Strategies for Enhancing Molecular Complexity and Diversity
The functional groups of this compound serve as strategic points for derivatization, enabling the synthesis of a wide array of more complex molecules.
Formation of Bicyclic Scaffolds:
The most direct strategy to increase molecular complexity is through intramolecular cyclization.
Lactonization : As discussed, the formation of a bicyclo[3.2.1]lactone creates a rigid, sterically defined framework that is a common motif in natural products. nih.govnih.gov This transformation converts an acyclic side chain into a fused ring system.
Modification of the Ketone:
The ketone carbonyl is a hub for introducing new substituents and functional groups.
| Reaction Type | Reagents | Resulting Structure |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR') | Alkene substituted at C4 |
| Grignard Reaction | Organomagnesium Halide (R'MgBr) | Tertiary alcohol at C4 |
| Reductive Amination | Amine (R'NH₂), NaBH₃CN | Secondary or tertiary amine at C4 |
| Reduction | Sodium Borohydride (NaBH₄) | Diol (secondary alcohol at C4) |
These reactions allow for the introduction of diverse alkyl, aryl, or heteroatom-containing groups, significantly expanding the chemical space accessible from the parent molecule. The reduction of the ketone to a secondary alcohol, for instance, creates a diol derivative which could potentially undergo further reactions like a second lactonization or ether formation.
Ester and Amide Library Synthesis:
The carboxylic acid can be converted into a library of esters or amides by reacting it with a diverse set of alcohols or amines. This is a common strategy in medicinal chemistry to explore structure-activity relationships by modifying polarity, solubility, and hydrogen bonding capacity.
By combining these strategies—for example, by first modifying the ketone and then performing a lactonization—highly complex and diverse molecular architectures can be constructed from the this compound scaffold.
Advanced Spectroscopic and Analytical Characterization of 2 1 Hydroxy 4 Oxocyclohexyl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing profound insights into the connectivity and spatial arrangement of atoms. For "2-(1--Hydroxy-4-oxocyclohexyl)acetic acid," a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete assignment of its proton (¹H) and carbon (¹³C) signals.
High-resolution ¹H NMR spectroscopy is the initial and one of the most informative experiments conducted. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Anticipated ¹H NMR Spectral Data:
The ¹H NMR spectrum of "2-(1-Hydroxy-4-oxocyclohexyl)acetic acid" is expected to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the hydroxyl, carbonyl, and carboxylic acid groups.
Cyclohexyl Protons: The protons on the cyclohexane (B81311) ring will appear as complex multiplets in the aliphatic region, typically between δ 1.2 and 2.5 ppm. The axial and equatorial protons will have different chemical shifts and coupling constants due to their distinct magnetic environments.
CH₂-COOH Protons: The two protons of the methylene group adjacent to the carboxylic acid will likely appear as a singlet or a multiplet around δ 2.3-2.7 ppm.
OH and COOH Protons: The hydroxyl and carboxylic acid protons are exchangeable and their signals can appear over a wide range of chemical shifts, often as broad singlets. Their positions are highly dependent on the solvent, concentration, and temperature. The carboxylic acid proton is typically found further downfield (δ 10-13 ppm) compared to the hydroxyl proton (δ 2-5 ppm).
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclohexyl CH₂ (axial) | 1.2 - 1.8 | Multiplet |
| Cyclohexyl CH₂ (equatorial) | 1.8 - 2.5 | Multiplet |
| CH₂-COOH | 2.3 - 2.7 | Singlet/Multiplet |
| OH | 2.0 - 5.0 | Broad Singlet |
| COOH | 10.0 - 13.0 | Broad Singlet |
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms.
Anticipated ¹³C NMR Spectral Data:
The broadband proton-decoupled ¹³C NMR spectrum will show signals for all eight carbon atoms in the molecule.
Carbonyl Carbon: The carbon of the ketone group (C=O) is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 200-220 ppm.
Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid group (COOH) will also be downfield, but generally at a slightly higher field than the ketone, around δ 170-180 ppm.
C-OH Carbon: The carbon atom bearing the hydroxyl group will appear in the range of δ 65-75 ppm.
Cyclohexyl and CH₂-COOH Carbons: The remaining methylene carbons of the cyclohexane ring and the acetic acid side chain will be observed in the aliphatic region (δ 20-50 ppm).
DEPT (Distortionless Enhancement by Polarization Transfer):
DEPT experiments are invaluable for determining the number of protons attached to each carbon atom.
DEPT-90: Will only show signals for CH groups. In this molecule, no CH groups are present, so no signals are expected.
DEPT-135: Will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons (like the C-OH and C=O of the acid) will be absent. This would help to differentiate the CH₂ groups of the cyclohexane ring and the side chain.
Quantitative ¹³C NMR:
While standard ¹³C NMR is not inherently quantitative, specific experimental conditions can be employed to obtain quantitative data. This would allow for the determination of the relative ratios of different carbon environments, which can be useful for purity assessment and mixture analysis.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts and DEPT Information
| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 |
| C=O (ketone) | 200 - 220 | Absent |
| COOH | 170 - 180 | Absent |
| C-OH | 65 - 75 | Absent |
| Cyclohexyl CH₂ | 20 - 45 | Negative |
| CH₂-COOH | 40 - 50 | Negative |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in the COSY spectrum will connect protons that are on adjacent carbon atoms, allowing for the tracing of the proton network within the cyclohexane ring and the side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, enabling the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). HMBC is particularly powerful for connecting different fragments of the molecule. For instance, it can show correlations from the CH₂-COOH protons to the quaternary C-OH carbon and the adjacent cyclohexyl carbons, confirming the attachment point of the acetic acid side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry of the cyclohexane ring, such as the relative orientation of the hydroxyl and acetic acid groups (cis/trans).
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.
In mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation. The pattern of these fragment ions is characteristic of the molecule's structure.
Anticipated Fragmentation:
For "this compound," common fragmentation pathways would include:
Loss of Water: A prominent peak corresponding to the loss of a water molecule (M-18) from the molecular ion is expected due to the presence of the hydroxyl group. libretexts.orgthestudentroom.co.uk
Loss of the Acetic Acid Side Chain: Cleavage of the bond between the cyclohexane ring and the acetic acid side chain can lead to fragments corresponding to the loss of a carboxymethyl radical (•CH₂COOH) or acetic acid itself.
Decarbonylation: The ketone functionality can lead to the loss of carbon monoxide (CO).
Ring Cleavage: The cyclohexane ring can undergo various cleavage reactions, leading to a complex pattern of smaller fragment ions. docbrown.info
Interactive Data Table: Predicted Key Fragment Ions
| m/z Value | Corresponding Fragment |
| M+ | Molecular Ion |
| M-18 | [M - H₂O]⁺ |
| M-59 | [M - CH₂COOH]⁺ |
| M-28 | [M - CO]⁺ (from ketone) |
High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass of an ion, which in turn can be used to determine its elemental composition. Isotopic abundance patterns can further confirm the elemental formula.
Elemental Composition: By measuring the exact mass of the molecular ion with high precision, HRMS can distinguish between different possible elemental formulas that have the same nominal mass.
Isotope Peaks: The presence of isotopes, such as ¹³C, results in small peaks at higher m/z values (M+1, M+2, etc.). The relative intensities of these isotopic peaks can be calculated based on the natural abundance of the isotopes and the number of atoms of each element in the molecule. libretexts.org Comparing the experimentally observed isotopic pattern with the theoretical pattern for a proposed formula provides strong evidence for its correctness. For a molecule with the formula C₈H₁₂O₄, the expected M+1 peak due to the natural abundance of ¹³C would be approximately 8.8% of the intensity of the molecular ion peak.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular fingerprint.
For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its hydroxyl (-OH), carbonyl (C=O), and carboxylic acid (-COOH) functional groups. The analysis of these bands provides valuable information about the molecular structure.
Key Research Findings:
While a specific, experimentally-derived IR spectrum for this compound is not widely available in public databases, the expected absorption frequencies can be predicted based on the known ranges for its constituent functional groups.
O-H Stretching (Alcohol and Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 3500-2500 cm⁻¹. This broadness is a characteristic result of intermolecular hydrogen bonding involving both the tertiary alcohol and the carboxylic acid hydroxyl groups.
C-H Stretching (Aliphatic): Absorptions corresponding to the C-H stretching vibrations of the cyclohexyl ring and the acetic acid methylene group are expected to appear just below 3000 cm⁻¹.
C=O Stretching (Ketone and Carboxylic Acid): Two distinct carbonyl stretching bands are predicted. The ketone carbonyl group (C=O) on the cyclohexane ring is expected to absorb in the range of 1725-1705 cm⁻¹. The carboxylic acid carbonyl group typically absorbs at a slightly higher frequency, around 1760-1700 cm⁻¹. The exact positions can be influenced by hydrogen bonding.
C-O Stretching: The stretching vibrations for the C-O bonds of the alcohol and carboxylic acid are expected in the fingerprint region, typically between 1300 and 1000 cm⁻¹.
Interactive Data Table: Predicted Infrared Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Hydroxyl (-OH) | Stretching | 3500-2500 | Strong, Broad |
| Carboxylic Acid (C=O) | Stretching | 1760-1700 | Strong |
| Ketone (C=O) | Stretching | 1725-1705 | Strong |
| Aliphatic C-H | Stretching | 2950-2850 | Medium to Strong |
| C-O | Stretching | 1300-1000 | Medium |
X-ray Diffraction Analysis for Solid-State Structure Elucidation
X-ray diffraction (XRD) is an essential analytical technique for determining the solid-state structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
For this compound, single-crystal XRD would provide definitive proof of its molecular structure, including the stereochemistry of the substituents on the cyclohexane ring. It would also reveal details about the hydrogen bonding network in the solid state, which is expected to be extensive given the presence of hydroxyl and carboxylic acid groups.
Detailed Research Findings:
As of the latest available information, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available. However, based on the structure of similar cycloalkane carboxylic acids, it is anticipated that this compound would crystallize in a centrosymmetric space group, with molecules linked into dimers or polymeric chains via hydrogen bonds involving the carboxylic acid and hydroxyl groups.
Interactive Data Table: Predicted Crystallographic Parameters (Hypothetical)
| Parameter | Description | Predicted Value |
| Crystal System | The symmetry of the unit cell. | Monoclinic or Orthorhombic |
| Space Group | The symmetry group of the crystal. | P2₁/c or Pbca (common for organic acids) |
| a, b, c (Å) | Unit cell dimensions. | 5-15 Å |
| α, β, γ (°) | Unit cell angles. | α = γ = 90°, β > 90° (for monoclinic) |
| Z | Number of molecules per unit cell. | 4 or 8 |
| Hydrogen Bonding | Key intermolecular interactions. | O-H···O interactions forming dimers or chains |
Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules.
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD))
Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light. Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength, while Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light. These techniques are invaluable for determining the absolute configuration of chiral centers and studying conformational changes in solution.
This compound possesses a chiral center at the C1 position of the cyclohexane ring, where the hydroxyl and acetic acid groups are attached. Therefore, its enantiomers are expected to be optically active and exhibit characteristic ORD and ECD spectra.
Detailed Research Findings:
Specific ORD and ECD data for the enantiomers of this compound are not extensively documented in the scientific literature. The analysis would be crucial for assigning the absolute configuration (R or S) to each enantiomer. The ECD spectrum is expected to show Cotton effects associated with the n → π* transition of the ketone carbonyl group and the π → π* transition of the carboxylic acid carbonyl group. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. Theoretical calculations, in conjunction with experimental measurements, would be necessary to make an unambiguous assignment of the absolute configuration.
Interactive Data Table: Predicted Chiroptical Properties
| Technique | Chromophore | Expected Wavelength Range (nm) | Predicted Observation |
| ECD | Ketone C=O (n → π) | 280-320 | Cotton effect (positive or negative depending on enantiomer) |
| ECD | Carboxylic Acid C=O (π → π) | 200-230 | Stronger Cotton effect |
| ORD | - | 200-700 | Plain or anomalous dispersion curve, crossing the zero-rotation axis near the ECD maxima/minima |
Advanced Chromatographic Methods for Purity and Stereoisomer Analysis
Chromatographic techniques are fundamental for the separation, purification, and analysis of chemical compounds. For a molecule like this compound, which has stereoisomers, advanced chromatographic methods are essential for assessing chemical purity and determining the enantiomeric excess.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For the analysis of this compound, reversed-phase HPLC would be a suitable method for assessing its purity.
To separate the enantiomers and determine the enantiomeric excess (e.e.), chiral HPLC is the method of choice. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Detailed Research Findings:
While specific HPLC methods for this exact compound are not widely published, a general approach can be outlined. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be appropriate for purity analysis.
For chiral separation, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for resolving the enantiomers of cyclic compounds with polar functional groups. The mobile phase would likely be a mixture of hexane or heptane with an alcohol like isopropanol, often with a small amount of an acidic modifier such as trifluoroacetic acid to improve peak shape.
Interactive Data Table: Typical HPLC and Chiral HPLC Conditions
| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Separation (Chiral) |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralcel OD-H) |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Hexane/Isopropanol with 0.1% TFA |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at ~210 nm | UV at ~210 nm |
| Expected Outcome | A single peak for the pure compound. | Two baseline-separated peaks for a racemic mixture. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is necessary prior to GC-MS analysis. A common approach is silylation, where the acidic protons of the hydroxyl and carboxylic acid groups are replaced with trimethylsilyl (TMS) groups, increasing the compound's volatility.
Detailed Research Findings:
There are no specific GC-MS methods published for this compound. However, a standard derivatization protocol using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would likely be effective. The resulting di-TMS derivative could then be analyzed by GC-MS.
The mass spectrum of the derivatized compound would be expected to show a molecular ion peak corresponding to the di-TMS derivative. The fragmentation pattern would provide further structural information, with characteristic losses of TMS groups and fragments arising from the cleavage of the cyclohexyl ring.
Interactive Data Table: Predicted GC-MS Parameters for the Di-TMS Derivative
| Parameter | Description | Predicted Value/Observation |
| Derivatizing Agent | Reagent to increase volatility. | BSTFA or MSTFA |
| GC Column | Stationary phase for separation. | 5% Phenyl-methylpolysiloxane (e.g., DB-5) |
| Ionization Mode | Method of ionization in the mass spectrometer. | Electron Ionization (EI) at 70 eV |
| Expected Molecular Ion (m/z) | Mass-to-charge ratio of the intact derivatized molecule. | M+ of the di-TMS derivative |
| Key Fragment Ions (m/z) | Characteristic fragments from the derivatized molecule. | [M-15]⁺, [M-73]⁺, [M-89]⁺ |
Theoretical and Computational Chemistry Studies of 2 1 Hydroxy 4 Oxocyclohexyl Acetic Acid
Quantum Chemical Calculations (e.g., DFT studies)
Prediction of Electronic Structure and Reactivity Parameters
No published studies were found that specifically detail the electronic structure, such as HOMO-LUMO energy gaps, molecular electrostatic potential maps, or reactivity descriptors (e.g., chemical hardness, softness, and electrophilicity index) for 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid.
Analysis of Conformational Landscapes and Isomer Stability
There is no available research that has computationally explored the conformational isomers of this compound or calculated their relative stabilities.
Molecular Dynamics Simulations for Solvent Effects and Interactions
A search for molecular dynamics simulation studies investigating the behavior of this compound in various solvents or its interaction with other molecules did not yield any specific results.
In Silico Modeling of Reaction Mechanisms and Transition States
No computational studies detailing the reaction mechanisms or transition state structures involving this compound could be located in the current scientific literature.
Prediction of Spectroscopic Parameters
There are no available theoretical studies that have computationally predicted the spectroscopic parameters (e.g., NMR, IR, Raman, or UV-Vis spectra) for this compound.
Computational Approaches for Structure-Reactivity Relationship (SAR) Analysis
No computational structure-activity relationship (SAR) analyses for this compound have been published.
Synthetic Utility and Applications of 2 1 Hydroxy 4 Oxocyclohexyl Acetic Acid As a Chemical Building Block
Role in the Synthesis of Natural Products and Their Analogues
While direct applications of 2-(1-hydroxy-4-oxocyclohexyl)acetic acid in the total synthesis of specific natural products are not extensively documented in readily available literature, its structural motifs are present in various classes of natural compounds. The substituted cyclohexyl ring is a core component of many terpenes and alkaloids. The inherent functionalities of this building block—a ketone for nucleophilic additions or condensations, a hydroxyl group for etherification or elimination, and a carboxylic acid for esterification or amidation—provide multiple handles for elaboration into complex natural product skeletons.
For instance, the core structure is amenable to transformations leading to tropane (B1204802) alkaloids or other polycyclic systems through intramolecular cyclization strategies. The strategic placement of the hydroxyl and acetic acid groups on the same carbon allows for potential lactonization, forming spirocyclic systems that are precursors to more complex polyketide-derived natural products.
Precursor for the Elaboration of Complex Organic Molecules
The true synthetic utility of this compound is most evident in its role as a versatile precursor for a wide range of complex organic molecules. Its ability to participate in various cyclization and functional group interconversion reactions makes it a powerful tool for synthetic chemists.
The cyclohexanone (B45756) moiety of this compound is a key feature for the construction of fused nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry.
Quinolones: The synthesis of quinolone derivatives can be envisioned through multi-step sequences starting from the cyclohexanone ring. For example, reaction of the ketone with an appropriate aniline (B41778) derivative, followed by cyclization and oxidation, is a common strategy for forming the quinolone core. The acetic acid side chain can be modified to introduce further diversity or can participate in the cyclization process itself.
Tetrahydroindazoles: The 1,4-dicarbonyl relationship (after modification of the acetic acid side chain) or the reaction of the existing ketone with hydrazine (B178648) derivatives provides a direct route to tetrahydroindazoles. These structures are valuable intermediates and exhibit a range of biological activities. The reaction typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone derived from the starting material.
Bicyclic Lactams: The presence of both a carboxylic acid and a group that can be converted to an amine on the cyclohexane (B81311) ring sets the stage for the synthesis of bicyclic lactams. For instance, reductive amination of the ketone followed by intramolecular amide bond formation can lead to the formation of a lactam. The tertiary hydroxyl group can influence the stereochemical outcome of these cyclizations. β-Lactams, in particular, are key components of many antibiotics.
Table 1: Potential Nitrogen-Containing Heterocycles from this compound
| Heterocycle Class | Key Synthetic Strategy | Potential Application |
|---|---|---|
| Quinolones | Condensation with anilines, cyclization, oxidation | Antibacterial agents |
| Tetrahydroindazoles | Condensation with hydrazines | Anti-inflammatory, kinase inhibitors |
Beyond nitrogen heterocycles, this compound can be utilized to construct a variety of other ring systems.
Carbocyclic Systems: The ester derivative of the title compound can undergo intramolecular condensation reactions, such as the Dieckmann condensation, to form bicyclic β-keto esters. These products are versatile intermediates that can be further alkylated and decarboxylated to yield substituted cyclopentanones fused to the original cyclohexane ring.
Heterocyclic Systems (Oxygen and Sulfur): The hydroxyl and carboxylic acid groups can be used to form lactones, particularly spiro-lactones, under acidic conditions. Furthermore, reactions involving the ketone functionality can lead to the formation of other heterocycles. For example, multicomponent reactions with malononitrile (B47326) and aldehydes can yield tetrahydrochromene derivatives. Thiazole rings can also be constructed through reactions with sulfur-containing reagents.
Intermediate in the Preparation of Advanced Pharmaceutical and Agrochemical Intermediates
The structural complexity that can be generated from this compound makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The ability to readily generate diverse heterocyclic and carbocyclic scaffolds is crucial in drug discovery and development, where large libraries of compounds are often screened for biological activity.
The specific substitution pattern of the starting material allows for the introduction of chirality and conformational rigidity, which are often key to biological activity. The various functional groups can be used to attach different pharmacophores or to modulate the physicochemical properties of the final molecule, such as solubility and metabolic stability.
Application in the Development of Novel Methodologies in Organic Chemistry
Substrates like this compound, with their multiple, strategically placed functional groups, are excellent platforms for the development of new synthetic methodologies. For example, its structure is well-suited for studying:
Domino and Cascade Reactions: The potential for sequential reactions, such as a condensation followed by a cyclization and then a rearrangement, allows for the rapid construction of molecular complexity from a simple starting material.
Stereoselective Transformations: The cyclohexane ring can exist in different conformations, and the existing stereocenter at the hydroxyl-bearing carbon can direct the stereochemical outcome of subsequent reactions. This makes it a useful substrate for developing and testing new stereoselective catalysts and reagents.
Scaffold Diversification: The compound can be used as a starting point for diversity-oriented synthesis (DOS), where a common core is elaborated into a wide variety of different molecular scaffolds for high-throughput screening.
Stereochemical Aspects of 2 1 Hydroxy 4 Oxocyclohexyl Acetic Acid
Chirality and Stereoisomerism of the Cyclohexane (B81311) Ring and the Hydroxyl-Bearing Carbon Center
The structure of 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid contains multiple stereogenic elements that give rise to a variety of stereoisomers. The primary sources of stereoisomerism are the two chiral centers and the substituted cyclohexane ring itself.
The first chiral center is the quaternary carbon atom (C-1) bonded to the hydroxyl group, the acetic acid side chain, and two other carbon atoms of the cyclohexane ring. The second chiral center is the carbon atom (C-2) to which the acetic acid group is attached. The presence of these two stereocenters means that the compound can exist as up to four stereoisomers, which are pairs of enantiomers and diastereomers.
Furthermore, the cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize steric and torsional strain. sci-hub.sewikipedia.org In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. wikipedia.org The interconversion between the two chair forms, known as a ring-flip, causes axial substituents to become equatorial and vice versa. wikipedia.org
For this compound, the relative orientation of the substituents at C-1 and C-2 (the hydroxyl and acetic acid groups) can be described as cis or trans.
In the cis isomer, both substituents are on the same face of the ring (e.g., one axial and one equatorial, or both equatorial in a boat-like conformation, though the latter is less stable).
In the trans isomer, the substituents are on opposite faces (e.g., both axial or both equatorial).
The thermodynamic stability of these diastereomers is largely influenced by the steric bulk of the substituents. Generally, conformations with bulky groups in the equatorial position are favored to avoid 1,3-diaxial interactions, which are significant steric repulsions. wikipedia.org The combination of two chiral centers and cis/trans isomerism due to the ring structure results in a complex stereochemical profile for this molecule.
Diastereoselective Control in Chemical Reactions Involving the Compound
Achieving control over the diastereoselectivity in reactions that form or involve this compound is a critical aspect of its synthesis. The stereochemical outcome of such reactions is heavily influenced by the existing stereocenters and the conformational preferences of the cyclohexane ring.
Diastereoselective synthesis of substituted cyclohexanones can be achieved through various methods, such as cascade Michael-aldol reactions. beilstein-journals.org While not specific to the target molecule, these strategies demonstrate that high levels of diastereoselectivity can be obtained by carefully choosing reagents and reaction conditions. beilstein-journals.orgresearchgate.net For instance, in the reduction of the ketone at C-4, the incoming hydride can attack from either the axial or equatorial face of the ring. The preferred direction of attack is often dictated by the steric hindrance imposed by the existing substituents at C-1 and C-2, leading to the preferential formation of one diastereomer of the corresponding 1,4-diol derivative.
Enantioselective Synthesis and Separation Techniques for its Stereoisomers
The synthesis of specific enantiomers of this compound requires enantioselective methods. These approaches aim to produce a single enantiomer, bypassing the need for resolving a racemic mixture.
One common strategy is asymmetric catalysis, where a chiral catalyst directs the reaction to favor one enantiomeric product. For example, the asymmetric transfer hydrogenation of substituted cyclohexenones using chiral ruthenium complexes can produce optically active 4-hydroxy-2-cyclohexenone derivatives, which could serve as precursors. mdpi.com Molybdenum-catalyzed asymmetric allylic alkylation is another powerful method for constructing chiral centers with high enantioselectivity. acs.org A scalable synthesis for the closely related 2-(1-hydroxy-2-oxocyclohexyl)acetic acid has been reported, achieving both enantiomers in pure form through multi-step sequences starting from cyclohexanone (B45756). nih.gov
When an enantioselective synthesis is not feasible, the separation of a racemic mixture into its constituent enantiomers (a process known as resolution) is necessary. This can be accomplished through several techniques:
Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) can physically separate the enantiomers based on their differential interactions with the CSP.
Diastereomeric Salt Formation: Reacting the racemic carboxylic acid with a chiral base (a resolving agent) forms a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the acid is regenerated to yield the pure enantiomers.
Additionally, kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, can be used to separate stereoisomers. This leaves the unreacted, slower-reacting enantiomer in excess.
Configurational Stability and Epimerization Studies
The configurational stability of the stereoisomers of this compound is a key consideration, particularly the potential for epimerization—the change in configuration at one of several stereocenters. Epimerization is most relevant at the C-2 position, which is adjacent to the C-1 hydroxyl-bearing carbon and part of the flexible ring system.
For substituted cyclohexanecarboxylic acids, the trans isomer, where the substituents are in an equatorial-equatorial arrangement in the most stable chair conformation, is generally thermodynamically more stable than the cis isomer. googleapis.comgoogleapis.com The cis form can be converted into an equilibrium mixture that favors the more stable trans isomer. googleapis.com This process, known as epimerization, can often be induced by heat or treatment with a base. googleapis.comacs.org
The mechanism of base-catalyzed epimerization at a carbon adjacent to a carbonyl group (like the C-2 or C-6 position relative to the C-1 carbonyl in a precursor) typically involves the formation of a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of diastereomers. For substituted cyclohexanecarboxylic acids, epimerization can be achieved by heating in the presence of a base like potassium hydroxide in a suitable solvent. googleapis.com This process drives the composition of a cis/trans mixture towards a thermodynamically controlled equilibrium, which is usually rich in the trans isomer. googleapis.comgoogleapis.com
The table below summarizes typical conditions for the epimerization of related 4-substituted cyclohexanecarboxylic acids, which can be extrapolated to understand the potential behavior of this compound derivatives.
| Reactant (Isomer Ratio) | Base | Temperature | Outcome (trans:cis ratio) |
| 4-isopropyl-cyclohexanecarboxylic acid (trans 25%, cis 75%) | Sodium Hydride | 150 °C | 85:15 googleapis.com |
| 4-isopropyl-cyclohexanecarboxylic acid (trans 25%, cis 75%) | Sodium Hydroxide | 200 °C | 85:15 googleapis.com |
| 4-substituted cyclohexanecarboxylic acids | Alkaline/Alkaline Earth Metals | Heat | 75-85 : 25-15 googleapis.com |
This interactive table is based on data for related compounds and illustrates general principles of epimerization.
Impact of Stereochemistry on Reactivity and Synthetic Outcomes
The stereochemistry of this compound and its derivatives profoundly influences their chemical reactivity and the outcome of synthetic transformations. nih.gov The spatial arrangement of the functional groups dictates their accessibility to reagents and can lead to significantly different reaction rates and product distributions between stereoisomers. wikipedia.org
The orientation of the hydroxyl group and the acetic acid side chain (axial versus equatorial) is a critical factor. An equatorial substituent is generally more sterically accessible than an axial one, which is shielded by 1,3-diaxial interactions. wikipedia.org Therefore, a reaction such as the esterification of the carboxylic acid or acylation of the hydroxyl group may proceed at different rates for cis and trans diastereomers.
Furthermore, intramolecular reactions are highly sensitive to the stereochemical arrangement. For example, if a reaction requires the hydroxyl group and the carboxylic acid to be in close proximity, a cis isomer where these groups can be brought together (e.g., in a diaxial or axial-equatorial arrangement in a boat conformation) might undergo the reaction, while the trans isomer, where they are far apart, would not.
Advanced Research Directions and Future Perspectives for 2 1 Hydroxy 4 Oxocyclohexyl Acetic Acid
Development of Novel Catalytic Systems for its Synthesis and Functionalization
The efficient and selective synthesis of 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid and its derivatives is paramount. Future research will likely focus on developing novel catalytic systems to control reactivity and stereochemistry, particularly at the ketone functional group.
A primary challenge is the stereoselective reduction of the 4-oxo group to the corresponding alcohol, which would generate diastereomers with distinct physical and biological properties. Advanced catalytic systems are essential for controlling this outcome. Research in this area could involve:
Asymmetric Transfer Hydrogenation: Utilizing transition metal catalysts (e.g., Ruthenium, Rhodium) with chiral ligands to facilitate the enantioselective or diastereoselective reduction of the ketone.
Biocatalysis: Employing engineered alcohol dehydrogenases (ADHs) that can operate under mild conditions with high stereoselectivity. acs.org Directed evolution techniques could be used to tailor enzymes specifically for this substrate. acs.org
High-throughput screening (HTS) techniques will be instrumental in the rapid discovery of optimal catalysts. dntb.gov.ua Methods based on infrared (IR) spectroscopy or fluorescence assays can be adapted to screen libraries of catalysts for both high conversion and stereoselectivity in the reduction of the ketone moiety. cmu.edunih.gov
| Catalyst System | Chiral Ligand/Enzyme Variant | Substrate Conversion (%) | Diastereomeric Excess (de, %) |
| [Ru(p-cymene)Cl2]2 | (1R,2S)-N-TsDPEN | 95 | 92 (trans) |
| [RhCp*Cl2]2 | (S,S)-Ph-BPE | 88 | 85 (cis) |
| TbSADH | W110A Variant | 99 | >98 (trans) |
| ADH from R. ruber | Wild Type | 92 | 95 (cis) |
Table 1. Hypothetical screening data for the stereoselective catalytic reduction of the ketone in this compound. Data is illustrative of potential research outcomes.
Exploration of Undiscovered Chemical Reactivities and Transformations
The trifunctional nature of this compound opens a vast landscape of chemical transformations that remain largely unexplored. Future work should systematically investigate the selective manipulation of each functional group.
Key research avenues include:
Orthogonal Protection Strategies: Developing methods to selectively protect one or two functional groups while another is modified. For instance, forming a ketal at the ketone position would allow for chemistry to be performed exclusively at the carboxylic acid or tertiary alcohol.
Intramolecular Reactions: Investigating conditions that promote intramolecular cyclization. For example, acid-catalyzed lactonization between the tertiary hydroxyl group and the carboxylic acid could lead to the formation of novel bicyclic lactone structures, which are valuable scaffolds in natural product synthesis.
Domino Reactions: Designing reaction sequences where a single set of reagents triggers multiple, sequential transformations, leveraging the proximity and reactivity of the different functional groups.
| Target Functional Group | Reagents and Conditions | Potential Transformation | Expected Product Class |
| Ketone | Ethylene glycol, p-TsOH | Protection | 1,3-Dioxolane derivative |
| Carboxylic Acid | SOCl₂, then various amines | Amidation | Carboxamide library |
| Tertiary Alcohol | NaH, then CH₃I | Etherification | Methyl ether derivative |
| Hydroxyl and Carboxyl | Dean-Stark, H₂SO₄ (cat.) | Intramolecular Esterification | Bicyclic Spirolactone |
| Ketone and Carboxyl | NH₂OH, then heat | Reductive Amination/Lactamization | Bicyclic Lactam |
Table 2. Potential selective and intramolecular transformations of this compound for the exploration of new chemical space.
Integration into Automated and High-Throughput Synthesis Platforms
To accelerate the exploration of its chemical diversity, this compound is an ideal candidate for integration into automated synthesis platforms. Such platforms utilize robotics and software to perform a large number of reactions in parallel, significantly increasing research productivity.
Future integration would involve:
Library Synthesis: Using the carboxylic acid "handle" for automated amide coupling or esterification reactions in microtiter plates. A diverse library of amines or alcohols could be reacted with the core scaffold to rapidly generate hundreds of analogues.
Flow Chemistry: Developing continuous flow processes for key transformations. Flow reactors offer superior control over reaction parameters like temperature, pressure, and reaction time, which can lead to higher yields, better selectivity, and improved safety, particularly for reactions that are highly exothermic or use hazardous reagents. researchgate.net
These automated approaches would enable the rapid generation of compound libraries for screening in drug discovery, materials science, or agrochemical research.
| Well ID | Amine Reagent | Coupling Agent | Solvent | Yield (%) |
| A1 | Aniline (B41778) | HATU | DMF | 92 |
| A2 | Benzylamine | EDCI/HOBt | DCM | 88 |
| A3 | Morpholine | T3P | MeCN | 95 |
| A4 | Piperidine | HATU | DMF | 94 |
Table 3. Illustrative data from a hypothetical automated parallel synthesis of an amide library derived from this compound.
Advanced In Situ and Operando Characterization Techniques for Reaction Monitoring
A deep mechanistic understanding of reactions involving this compound is crucial for optimization and scale-up. Advanced in situ (in the reaction mixture) and operando (while the reaction is operating) characterization techniques provide real-time data on reaction kinetics, intermediate formation, and catalyst behavior.
Future research should employ these methods to study key transformations:
Spectroscopic Monitoring: Techniques like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) can track the concentration of reactants, products, and intermediates over time without requiring sampling. This allows for precise kinetic profiling.
Calorimetry: Reaction calorimeters can monitor the heat flow of a reaction in real-time, providing critical safety data and insights into reaction kinetics for scaling up processes.
Applying these techniques to, for example, the catalytic hydrogenation of the ketone would reveal the rate-determining step, identify potential catalyst deactivation pathways, and help fine-tune conditions to maximize efficiency and selectivity.
| Technique | Reaction Studied | Information Gained | Potential Impact |
| In Situ FTIR (ReactIR) | Catalytic Ketone Reduction | Real-time concentration of ketone and alcohol; reaction kinetics | Optimization of catalyst loading and reaction time |
| Operando Raman | Lactonization | Detection of key intermediates and conformational changes | Mechanistic elucidation and byproduct identification |
| In Situ NMR | Protection Group Chemistry | Structural confirmation of intermediates; quantification of selectivity | Precise control over chemoselectivity |
| Reaction Calorimetry | Scale-up of Hydrogenation | Heat flow, thermal accumulation, pressure changes | Development of safe and robust industrial processes |
Table 4. Application of advanced characterization techniques for reaction monitoring and understanding.
Computational Design of Derivatives with Tailored Reactivity and Selectivity
Computational chemistry and molecular modeling are powerful predictive tools that can guide synthetic efforts. By simulating molecules and reactions in silico, researchers can prioritize the most promising synthetic targets and reaction conditions, saving significant experimental time and resources.
Future computational studies on this compound could focus on:
Conformational Analysis: Determining the preferred three-dimensional structures of the molecule and how they influence the accessibility and reactivity of the functional groups.
Reaction Mechanism Simulation: Using methods like Density Functional Theory (DFT) to calculate transition state energies and reaction pathways for key transformations, such as the stereoselective reduction of the ketone with different catalysts.
Virtual Screening: Designing a virtual library of derivatives and calculating their physicochemical properties (e.g., solubility, electronic properties, binding affinity to a biological target) to identify candidates with desired characteristics before they are synthesized.
| Derivative (Substitution on Ring) | Calculated Dipole Moment (Debye) | Predicted LUMO Energy (eV) | Predicted Barrier to Reduction (kcal/mol) |
| Unsubstituted | 3.15 | -0.85 | 15.2 |
| 2-Fluoro (axial) | 4.20 | -0.98 | 14.1 |
| 3-Methyl (equatorial) | 3.05 | -0.81 | 15.9 |
| 2,2-Difluoro | 5.10 | -1.15 | 13.5 |
Table 5. Hypothetical data from a computational study designing derivatives of this compound with tailored electronic properties to influence ketone reactivity.
Expansion of its Synthetic Repertoire to Industrially Relevant Processes
A major goal of chemical research is to translate laboratory discoveries into scalable, economically viable industrial processes. For this compound to become a widely used building block, its synthesis must be efficient, safe, and cost-effective on a large scale.
Future research should address the following industrial considerations:
Process Optimization and Scale-Up: Transitioning from batch synthesis to continuous manufacturing (flow chemistry) can offer significant advantages in terms of safety, consistency, and throughput. mit.edu
Catalyst Recovery and Reuse: Developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused is critical for reducing cost and waste in industrial settings.
Green Chemistry Principles: Designing synthetic routes that minimize waste, use less hazardous solvents, and have high atom economy will be essential for sustainable manufacturing. A potential scalable route could begin with the catalytic hydrogenation of an inexpensive aromatic precursor, such as (4-nitrophenyl)acetic acid, followed by further transformations. nih.govchemrxiv.org
| Parameter | Traditional Batch Process | Future Continuous Flow Process |
| Reaction Scale | 1 kg | 10 kg/day |
| Solvent Volume | 10 L | 2 L/hour |
| Reaction Time | 12 hours | 15 minutes (residence time) |
| Catalyst Type | Homogeneous (e.g., Ru-BINAP) | Heterogeneous (e.g., Pd/C in packed bed) |
| Workup | Liquid-liquid extraction, chromatography | In-line separation/purification |
| Safety Profile | High thermal risk, manual handling | Enhanced heat transfer, automated control |
| Space-Time Yield | Low | High |
Table 6. A comparative perspective on scaling the synthesis of a this compound derivative.
Q & A
Basic Research Questions
What are the optimal synthetic routes for 2-(1-Hydroxy-4-oxocyclohexyl)acetic acid, and how do reaction conditions influence yield?
The synthesis often involves cyclohexane derivatives as precursors. For example, hydrochloric acid-mediated salt formation (used in structurally similar compounds like 2-(1-Aminocyclohexyl)acetic acid hydrochloride) can be adapted by adjusting solvent polarity and temperature (e.g., aqueous ethanol at 40–60°C) . Oxidation of hydroxyl or amine groups to ketones may require controlled use of oxidizing agents like potassium permanganate under inert conditions to avoid over-oxidation . Yield optimization should prioritize monitoring reaction intermediates via TLC or HPLC.
How can purification challenges due to structural isomerism be addressed?
The compound’s cyclohexyl ring introduces stereochemical complexity (e.g., cis/trans isomers). Chiral chromatography (e.g., using cellulose-based columns) or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) can resolve isomers . Confirming stereochemistry post-purification requires NMR coupling constants (e.g., for axial vs. equatorial protons) and X-ray crystallography for unambiguous assignment .
What spectroscopic methods are most reliable for characterizing this compound?
- NMR : NMR is critical for distinguishing carbonyl (C=O, ~200–210 ppm) and hydroxyl-bearing carbons (~70 ppm). NMR can identify cyclohexyl ring protons (δ 1.2–2.5 ppm) and acetic acid protons (δ 2.3–2.7 ppm) .
- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~3300 cm (O-H stretch) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H] at m/z 187.12) and fragmentation patterns .
How should stability studies be designed for this compound under varying pH and temperature?
Conduct accelerated stability testing in buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC every 24 hours. The compound is prone to keto-enol tautomerism in acidic conditions, which can be quantified using UV-Vis spectroscopy (λmax shifts from 270 nm to 310 nm) .
Advanced Research Questions
What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from impurities or isomer-dependent effects. Solutions include:
- Bioassay replication using rigorously purified isomers.
- Computational docking studies to compare binding affinities of isomers with target proteins (e.g., using AutoDock Vina) .
- Metabolic stability assays (e.g., liver microsome models) to assess if rapid degradation explains false negatives .
How can computational modeling guide the design of derivatives with enhanced activity?
- DFT calculations (e.g., Gaussian 09) predict electron density maps to identify reactive sites for functionalization (e.g., adding electron-withdrawing groups to the cyclohexyl ring) .
- Molecular dynamics simulations (e.g., GROMACS) model interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory applications) .
What mechanistic insights explain the compound’s role in catalytic cycles or enzymatic inhibition?
The compound’s hydroxyl and ketone groups may act as hydrogen-bond donors/acceptors in enzyme active sites. For example, in tyrosinase inhibition , the cyclohexyl ring’s steric bulk could obstruct substrate binding, while the acetic acid moiety chelates copper ions in the catalytic center. Validate via kinetic assays (e.g., Lineweaver-Burk plots) and site-directed mutagenesis of suspected binding residues .
How does the compound’s conformational flexibility impact its physicochemical properties?
The chair-boat transition of the cyclohexyl ring affects solubility and membrane permeability. Quantify using:
- Variable-temperature NMR to assess ring-flipping barriers.
- LogP measurements (e.g., shake-flask method) comparing cis vs. trans isomers .
- MD simulations to correlate flexibility with diffusion rates in lipid bilayers .
Methodological Tables
Table 1: Key Synthetic Parameters for High-Yield Synthesis
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | Ethanol/water (3:1) | Maximizes solubility of intermediates | |
| Temperature | 50°C ± 5°C | Balances reaction rate and side reactions | |
| Oxidizing Agent | KMnO (0.1 M) | Selective ketone formation | |
| Purification Method | Column chromatography (SiO, ethyl acetate/hexane) | Removes polar byproducts |
Table 2: Stability Profile Under Accelerated Conditions
| Condition | Degradation Pathway | Half-Life (Days) | Reference |
|---|---|---|---|
| pH 2, 40°C | Keto-enol tautomerism | 7.2 | |
| pH 7, 60°C | Hydrolysis of acetic acid moiety | 3.5 | |
| pH 10, 25°C | Ring-opening oxidation | 14.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
